molecular formula C23H18O B569640 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one CAS No. 1013933-56-6

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one

Cat. No.: B569640
CAS No.: 1013933-56-6
M. Wt: 310.396
InChI Key: RPVQGHQWVSHLPY-UHFFFAOYSA-N
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Description

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is an organic compound with the molecular formula C23H18O and a molecular weight of 310.39 g/mol . This compound is characterized by the presence of a phenanthrene moiety attached to a phenyl group, which is further connected to a propan-2-one structure. It is often used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one typically involves the reaction of phenanthrene with a suitable phenyl derivative under controlled conditions. One common method includes the Friedel-Crafts acylation reaction, where phenanthrene reacts with a phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to any scaled-up production process.

Chemical Reactions Analysis

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is not fully understood, but it is believed to interact with molecular targets through its aromatic rings. These interactions may involve π-π stacking, hydrogen bonding, and hydrophobic interactions with proteins and other biomolecules. The pathways involved in its biological effects are still under investigation, with a focus on its potential role in modulating cellular processes .

Comparison with Similar Compounds

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one can be compared to other similar compounds, such as:

Biological Activity

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one, a compound with significant structural complexity due to its phenanthrene moiety, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C21H18O\text{C}_{21}\text{H}_{18}\text{O}

It features a propanone group linked to a phenanthrene and phenyl group, which contributes to its unique properties and biological interactions.

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to engage in various interactions with biomolecules through:

  • Aromatic stacking : The compound's aromatic rings may participate in π-π stacking interactions with nucleobases or proteins.
  • Hydrophobic interactions : The bulky hydrophobic regions of the molecule can enhance binding affinity to lipid membranes or hydrophobic pockets in proteins.
  • Hydrogen bonding : Potential hydrogen bond donors and acceptors in the structure may facilitate specific interactions with target biomolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
HepG25.6
A5494.3
SGC-79013.8

These values indicate that the compound can inhibit cell proliferation in a concentration-dependent manner, suggesting its potential for further development as a therapeutic agent in oncology .

Antimicrobial Activity

Additionally, preliminary investigations have suggested antimicrobial properties. The compound was tested against several bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These findings suggest that it may serve as a lead compound for developing new antimicrobial agents .

Case Studies

In a notable case study examining the compound's effects on cancer cell lines, researchers treated HepG2 cells with varying concentrations of this compound over 48 hours. Results indicated significant apoptosis induction at higher concentrations, correlating with increased caspase activity, which is a marker for programmed cell death .

Another study focused on its environmental impact revealed that while the compound is stable under abiotic conditions, it can undergo biotic degradation when interacting with microbial populations in soil, indicating potential implications for environmental safety and biodegradability .

Properties

IUPAC Name

1-(2-phenanthren-9-ylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O/c1-16(24)14-17-8-2-5-11-20(17)23-15-18-9-3-4-10-19(18)21-12-6-7-13-22(21)23/h2-13,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVQGHQWVSHLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1C2=CC3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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